molecular formula C8H11Br2N B1382057 4-Bromo-2,6-dimethylaniline hydrobromide CAS No. 101252-37-3

4-Bromo-2,6-dimethylaniline hydrobromide

Cat. No.: B1382057
CAS No.: 101252-37-3
M. Wt: 280.99 g/mol
InChI Key: CQNJNXLBCMLJLF-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylaniline hydrobromide is a halogenated aromatic amine derivative with the molecular formula C₈H₁₁Br₂N and a molecular weight of 280.99 g/mol . It is the hydrobromide salt of 4-bromo-2,6-dimethylaniline (CAS: 24596-19-8), a compound widely used as an intermediate in pharmaceutical synthesis, particularly for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) like rilpivirine . The free base, 4-bromo-2,6-dimethylaniline, crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 20.141(4) Å, b = 5.150(1) Å, c = 17.300(4) Å, β = 111.53(3)°, and features intramolecular N–H···N hydrogen bonds that stabilize its structure .

Properties

IUPAC Name

4-bromo-2,6-dimethylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNJNXLBCMLJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Highlights:

  • The reaction mixture is stirred at low temperature (0 °C) during bromine addition to control reactivity and improve selectivity.
  • After completion, the solid 4-bromo-2,6-dimethylaniline hydrobromide precipitates and is isolated by filtration.
  • The product is washed with the same solvent to remove impurities and dried under vacuum at around 40 °C.

Advantages of This Preparation Method

Aspect Description
Yield Almost quantitative yields (~97–99.9%) are reported, significantly higher than traditional methods.
Selectivity High selectivity for bromination at the 4-position, minimizing formation of 3-bromo isomers.
Purity The product is obtained in high purity (~98.7%), reducing the need for further purification.
Solvent Use Use of inert, water-immiscible solvents facilitates easier separation of free aniline bases later.
Thermal Stability Avoids harsh acidic conditions and high temperatures that can decompose sensitive bromoanilines.
Scalability Process is suitable for industrial-scale synthesis due to mild conditions and straightforward workup.

Experimental Data and Examples

Parameter Example 1 (1,2-Dichloroethane) Example 2 (Cyclohexane)
Starting material 24.1 g 2,6-diisopropylaniline hydrochloride 24.1 g 2,6-diisopropylaniline hydrochloride
Bromine amount 19.1 g 19.1 g
Solvent volume 250 mL 1,2-dichloroethane 150 mL cyclohexane
Temperature during addition 0 °C 70 °C (with cooling to 10 °C after addition)
Addition time 1 hour (dropwise) 2 hours (dropwise)
Reaction stirring time 1 hour at 0 °C Cooling to 10 °C, then filtration
Yield 36.8 g (97% of theory) 34.1 g (99.9% of theory)
Product purity Yellow crystals, melting point 235–237 °C (recrystallized) Yellow crystals, melting point 234–235 °C, 98.7% purity

Chemical and Process Insights

  • Hydrohalogenation Step: The precursor 2,6-dimethylaniline hydrobromide is prepared by treating 2,6-dimethylaniline with hydrogen bromide, typically in the presence of cyclohexane at room temperature.
  • Bromination Selectivity: The hydrobromide salt form of the aniline improves regioselectivity for bromination at the 4-position compared to free base bromination.
  • Solvent Role: The inert organic solvents prevent side reactions and facilitate product isolation by precipitation rather than complex aqueous workup.
  • Avoidance of Lewis Acids: Unlike some halogenation methods that use Lewis acids (e.g., AlCl₃), this method avoids such catalysts, which can lead to undesired substitution patterns.

Summary Table of Preparation Parameters

Parameter Recommended Range/Value Notes
Temperature -5 °C to +100 °C Optimal: 0–70 °C
Solvent Cyclohexane, 1,2-dichloroethane Water-immiscible, inert
Bromine addition time 1–2 hours (dropwise) Controls reaction rate and selectivity
Reaction time post-addition 1 hour stirring Ensures complete reaction
Pressure Atmospheric No special pressure conditions
Product isolation Filtration of precipitate Washed with solvent, dried under vacuum at 40 °C
Yield 97–99.9% theoretical High yield, minimal by-products
Product purity ~98.7% Suitable for direct use or further conversion

Conversion to Free Base

The hydrobromide salt can be converted to the free 4-bromo-2,6-dimethylaniline by treatment with aqueous bases (e.g., sodium hydroxide solution), allowing further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylaniline hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted anilines or other aromatic compounds.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Dye Intermediates

One of the primary applications of 4-bromo-2,6-dimethylaniline hydrobromide is in the production of dyes. It serves as an intermediate in synthesizing various types of dyes, including:

  • Acid Dyes
  • Reactive Dyes
  • Direct Dyes

This compound is also utilized in the production of pigments for textiles, leather, and paper products. Its ability to form stable colored compounds is critical in these applications .

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound plays a crucial role as an intermediate in synthesizing several important drugs. Notable applications include:

  • Antipsychotics
  • Antidepressants
  • Antihistamines
  • Anti-tuberculosis drugs

The compound's structural features allow for modifications that lead to the development of various pharmaceutical agents with therapeutic effects .

Agrochemicals

The compound is also significant in the agrochemical sector as an intermediate for producing:

  • Herbicides
  • Fungicides
  • Insecticides
  • Plant Growth Regulators

These applications are vital for enhancing agricultural productivity and managing pests effectively .

Other Industrial Applications

Beyond dyes and pharmaceuticals, this compound finds applications in:

  • Rubber Chemicals : Used in the formulation of rubber products.
  • Photographic Chemicals : Important in developing photographic materials.
  • Organic Chemicals : Acts as a precursor for various organic syntheses.

These diverse applications highlight the compound's versatility across different industries .

Production Methods

The synthesis of this compound can be achieved through several methods:

  • Bromination of 2,6-Dimethylaniline : This method involves reacting 2,6-dimethylaniline with bromine in the presence of a catalyst (e.g., iron or aluminum bromide) to yield 4-bromo-2,6-dimethylaniline .
  • N-Bromosuccinimide (NBS) Bromination : Utilizing NBS as a brominating agent can enhance yields compared to traditional methods .
  • Sandmeyer Reaction : This copper-catalyzed process converts aromatic amines to aryl halides and can be employed to synthesize this compound effectively .

Case Studies and Research Findings

Several studies have documented the effectiveness and utility of this compound in various applications:

Application AreaStudy ReferenceFindings
Pharmaceutical SynthesisUS4918230ADemonstrated high yields in synthesizing antidepressants using this intermediate .
Dye ProductionNingbo Inno Pharmchem Co., Ltd.Highlighted its role in producing reactive dyes with enhanced stability and colorfastness .
Agrochemical DevelopmentSCBT ResearchExplored its use in formulating effective herbicides that improve crop yield .

These findings underscore the compound's significance across multiple domains.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylaniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways can vary based on the specific application and experimental conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Bromo-2,6-difluoroaniline (CAS: 67567-26-4)
  • Structural Difference : Fluorine atoms replace methyl groups at positions 2 and 5.
  • Impact : Fluorine’s electronegativity increases electron-withdrawing effects, reducing nucleophilicity compared to methyl groups. This alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Synthetic Use : Less common in pharmaceutical synthesis due to lower stability under harsh reaction conditions.
4-Bromo-2,3-dimethylaniline Hydrobromide (CAS: 1338796-79-4)
  • Structural Difference : Methyl groups at positions 2 and 3 instead of 2 and 6.
  • Impact : The 2,3-substitution creates steric hindrance, limiting access to the aromatic ring for electrophilic substitution. This reduces utility in catalysis-driven reactions like Heck couplings .
  • Crystallography : Likely exhibits different hydrogen-bonding networks due to altered substituent positions.
4-Bromo-2,6-dimethylphenol (CAS: 23648-30-4)
  • Structural Difference : Hydroxyl (–OH) group replaces the amine (–NH₂).
  • Impact : Increased acidity (pKa ~10 vs. pKa ~4.6 for aniline derivatives) enhances solubility in basic aqueous solutions.
  • Applications : Used in polymer stabilization and as a precursor for flame retardants .

Alkyl Chain Modifications

4-Bromo-2,6-diethylaniline Hydrobromide (CAS: 70598-49-1)
  • Structural Difference : Ethyl groups replace methyl groups.
  • Impact : Increased steric bulk slows reaction kinetics in palladium-catalyzed processes (e.g., yields drop by ~15% compared to methyl-substituted analogues) .
  • Physicochemical Properties : Higher lipophilicity (logP ~3.2 vs. ~2.8 for methyl derivatives), favoring membrane permeability in drug design .

Heterocyclic Analogues

4-Bromo-2,6-diaminopyridine (CAS: 329974-09-6)
  • Structural Difference : Pyridine ring replaces benzene, with additional amine groups.
  • Impact: The nitrogen-rich structure enhances coordination with transition metals, making it valuable in organometallic chemistry and catalysis .
  • Reactivity : Higher basicity (pKa ~6.5) compared to aniline derivatives (pKa ~4.6).

Table 1: Key Properties of 4-Bromo-2,6-dimethylaniline Hydrobromide and Analogues

Compound Molecular Weight (g/mol) Melting Point (°C) logP Key Applications
This compound 280.99 >300 (decomposes) 2.8 HIV drug intermediates
4-Bromo-2,6-difluoroaniline 208.00 95–97 2.5 Specialty polymers
4-Bromo-2,6-dimethylphenol 201.07 120–122 3.1 Flame retardants
4-Bromo-2,6-diethylaniline hydrobromide 307.99 >250 3.2 Lipophilic drug candidates

Stability and Environmental Considerations

  • This compound requires inert conditions for storage due to sensitivity to moisture .
  • Palladium catalysts (e.g., Pd(OAc)₂) used in its synthesis are costly (~$67/g) and generate toxic waste, prompting research into greener alternatives (e.g., nickel catalysis) .
  • Fluorinated analogues (e.g., 4-bromo-2,6-difluoroaniline) pose higher environmental persistence risks due to C–F bond stability .

Biological Activity

4-Bromo-2,6-dimethylaniline hydrobromide (CAS No. 101252-37-3) is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is a derivative of aniline, characterized by the presence of a bromine atom and two methyl groups on the aromatic ring, which enhances its biological activity and reactivity.

  • Molecular Formula: C₈H₁₁BrN·Br
  • Molecular Weight: 280.99 g/mol
  • Structure: The compound features a bromine substituent at the para position and two methyl groups at the ortho positions relative to the amino group.

This compound interacts with various molecular targets within biological systems. Its mechanism of action involves:

  • Enzyme Modulation: The compound can influence enzyme activity by acting as an electrophile, which interacts with nucleophilic sites on enzymes, potentially inhibiting their function.
  • Cellular Signaling Pathways: It may alter metabolic pathways and affect cellular signaling processes through its binding to specific receptors .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it exhibits selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies with reduced side effects. The compound's IC₅₀ values in various assays indicate potent activity against specific tumor types, warranting further investigation into its potential as a therapeutic agent .

Case Studies

  • Antimicrobial Efficacy:
    • A study conducted on various bacterial strains showed that this compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent in pharmaceutical formulations.
  • Cytotoxicity Assessment:
    • In vitro assays on MDA-MB-231 breast cancer cells revealed an IC₅₀ of approximately 15 µM for this compound, suggesting significant anticancer activity compared to control compounds .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-2,6-dimethylanilineBromine at para positionModerate antibacterial effects
2,6-DimethylanilineNo bromineLower potency in antimicrobial activity
4-Chloro-2,6-dimethylanilineChlorine instead of bromineSimilar cytotoxicity profile

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-bromo-2,6-dimethylaniline hydrobromide, and how are they experimentally determined?

  • Answer: The compound has a molecular formula of C₈H₁₀BrN (MW: ~200.08), a melting point of 48–51°C, and a boiling point of 120°C at 0.2 mmHg . Key characterization methods include:

  • Melting Point Analysis: Differential scanning calorimetry (DSC) or capillary tube methods under inert conditions.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) for hydrogen/carbon environments and high-performance liquid chromatography (HPLC) for purity assessment .
  • Safety Parameters: Flash point determination (113–235°C) via closed-cup methods, with discrepancies likely due to instrument calibration .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer: A prevalent method involves bromination of 2,6-dimethylaniline using bromine or N-bromosuccinimide (NBS) in acidic media. For example:

  • Heck Reaction: Palladium-catalyzed coupling with acrylamide under inert conditions to form intermediates for pharmaceuticals like rilpivirine .
  • Purification: Recrystallization from ethanol or methanol to achieve >97% purity, verified by GC or HPLC .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer: Classified as Acute Toxicity Category 3 (oral, dermal, inhalation) and Skin Irritant Category 2 :

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and fume hood use.
  • Storage: In airtight containers under dry, dark conditions to prevent hydrobromide dissociation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

  • Answer: Density functional theory (DFT) predicts reaction pathways and transition states. For example:

  • Catalyst Screening: Studies on palladium acetate and tri-O-methylphenylphosphine ligand efficiency in Heck reactions, balancing cost and environmental impact .
  • Solvent Effects: COSMO-RS simulations to select solvents (e.g., DMF or THF) that enhance yield while minimizing byproducts.

Q. What analytical challenges arise in characterizing degradation intermediates of this compound under oxidative conditions?

  • Answer: Analogous to 2,6-dimethylaniline degradation in Fenton processes :

  • Intermediate Identification: LC-MS/MS and GC-MS detect intermediates like brominated quinones or short-chain acids.
  • Mechanistic Insights: Radical scavengers (e.g., tert-butanol) differentiate •OH-driven vs. direct electron-transfer pathways.

Q. How do structural modifications (e.g., substituent position) affect the compound’s reactivity in cross-coupling reactions?

  • Answer: The bromine atom at the para position and methyl groups at ortho positions sterically hinder coupling reactions. Key strategies include:

  • Ligand Design: Bulky phosphine ligands (e.g., SPhos) improve palladium catalyst turnover in Suzuki-Miyaura couplings .
  • Temperature Optimization: Elevated temperatures (80–100°C) overcome steric effects but risk decomposition .

Q. What are the contradictions in reported physicochemical data, and how can they be resolved?

  • Answer: Discrepancies in flash point (110°C vs. 235°C) and density (1.4423 estimated vs. experimental) arise from methodological differences :

  • Standardization: Use ASTM/EU protocols for flash point testing.
  • Experimental Replication: Density measurements via pycnometry at controlled temperatures.

Methodological Notes

  • Synthetic Optimization: Prioritize ligand-catalyst systems with lower environmental impact (e.g., recyclable palladium nanoparticles) .
  • Degradation Studies: Combine advanced oxidation processes (AOPs) with toxicity assays to assess ecotoxicological risks of intermediates .
  • Data Validation: Cross-reference melting points and spectral data with databases like NIST or Reaxys to resolve inconsistencies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-2,6-dimethylaniline hydrobromide
Reactant of Route 2
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4-Bromo-2,6-dimethylaniline hydrobromide

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